molecular formula C21H21BrS B14554763 Tribenzylsulfanium bromide CAS No. 62153-78-0

Tribenzylsulfanium bromide

Cat. No.: B14554763
CAS No.: 62153-78-0
M. Wt: 385.4 g/mol
InChI Key: ZWPXEUONBQPYLY-UHFFFAOYSA-M
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Description

Tribenzylsulfanium bromide is an organic compound that belongs to the class of sulfonium salts These compounds are characterized by the presence of a positively charged sulfur atom bonded to three organic groups and a counter anion, in this case, bromide

Preparation Methods

Synthetic Routes and Reaction Conditions

Tribenzylsulfanium bromide can be synthesized through the reaction of benzyl bromide with benzyl sulfide. The reaction typically involves the use of a solvent such as tetrahydrofuran (THF) and is carried out under reflux conditions. The general reaction scheme is as follows:

Benzyl bromide+Benzyl sulfideTribenzylsulfanium bromide\text{Benzyl bromide} + \text{Benzyl sulfide} \rightarrow \text{this compound} Benzyl bromide+Benzyl sulfide→Tribenzylsulfanium bromide

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of microwave irradiation to accelerate the reaction. This method has been shown to produce high yields of the desired product in a shorter amount of time compared to conventional heating methods .

Chemical Reactions Analysis

Types of Reactions

Tribenzylsulfanium bromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonium salt back to the corresponding sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl groups, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Benzyl sulfide.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Tribenzylsulfanium bromide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

    Biology: The compound can be used to study the effects of sulfonium salts on biological systems.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tribenzylsulfanium bromide involves the interaction of the positively charged sulfur atom with various molecular targets. This interaction can lead to the formation of new chemical bonds or the modification of existing ones. The pathways involved in these reactions are often complex and depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsulfonium bromide: Similar in structure but with methyl groups instead of benzyl groups.

    Triphenylsulfonium bromide: Contains phenyl groups instead of benzyl groups.

    Tributylsulfonium bromide: Contains butyl groups instead of benzyl groups.

Uniqueness

Tribenzylsulfanium bromide is unique due to the presence of benzyl groups, which impart specific chemical properties and reactivity. This makes it particularly useful in certain types of organic synthesis and industrial applications.

Properties

CAS No.

62153-78-0

Molecular Formula

C21H21BrS

Molecular Weight

385.4 g/mol

IUPAC Name

tribenzylsulfanium;bromide

InChI

InChI=1S/C21H21S.BrH/c1-4-10-19(11-5-1)16-22(17-20-12-6-2-7-13-20)18-21-14-8-3-9-15-21;/h1-15H,16-18H2;1H/q+1;/p-1

InChI Key

ZWPXEUONBQPYLY-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C[S+](CC2=CC=CC=C2)CC3=CC=CC=C3.[Br-]

Origin of Product

United States

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